
CDKI-83
描述
CDKI-83 是一种有效的细胞周期蛋白依赖性激酶 9 (CDK9) 抑制剂,在细胞周期和转录的调控中起着至关重要的作用。 该化合物已在各种人类肿瘤细胞系中显示出显著的抗增殖活性,并有可能被开发为抗癌药 .
准备方法
合成路线和反应条件
CDKI-83 的合成涉及多个步骤,包括关键中间体的形成及其在特定条件下的后续反应。详细的合成路线和反应条件通常是开发人员的专有信息。 细胞周期蛋白依赖性激酶抑制剂的通用合成方法通常涉及使用钯催化的交叉偶联反应、亲核取代和酰胺键形成 .
工业生产方法
This compound 的工业生产可能涉及优化合成路线,以确保高产率和纯度。 这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施,以满足监管标准 .
化学反应分析
反应类型
CDKI-83 主要经历有机化合物典型的反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一种官能团取代一个官能团.
常用试剂和条件
用于 this compound 反应的常用试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种亲核试剂。 这些反应的条件根据所需的结果而异,可能包括特定的温度、溶剂和催化剂 .
主要产品
从这些反应中形成的主要产品取决于所使用的特定试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .
科学研究应用
Introduction to CDKI-83
This compound is a cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential applications in cancer therapy. As a selective inhibitor of CDK9, it plays a crucial role in regulating cell cycle progression and transcriptional control. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, efficacy in various cancer types, and potential for further development as a therapeutic agent.
Key Mechanisms:
- Inhibition of CDK9 : Reduces phosphorylation of RNA polymerase II.
- Induction of Apoptosis : Promotes cell death through activation of caspases.
- Cell Cycle Arrest : Specifically affects the G2/M phase progression.
Efficacy in Various Cancer Types
This compound has shown promising results in preclinical studies across several cancer types. Here are some notable findings:
In ovarian cancer models, this compound was particularly effective, showing a strong anti-proliferative effect and inducing cell death pathways . Similarly, studies on prostate cancer indicated substantial tumor volume reduction upon treatment with this compound, underscoring its potential as a therapeutic agent .
Case Study 1: Ovarian Cancer Treatment
A study investigated the effects of this compound on human ovarian cancer cell lines. The results demonstrated that treatment with this compound led to:
- Significant reduction in cell viability (GI(50) < 1 μM).
- Induction of apoptosis as evidenced by increased active caspase-3 levels.
- Cell cycle arrest at the G2/M phase.
These findings suggest that this compound could be developed further as a targeted therapy for ovarian cancer patients.
Case Study 2: Prostate Cancer Efficacy
In another case study focusing on prostate cancer, researchers treated tumor-bearing mice with this compound. The outcomes included:
- An 85% reduction in tumor volume.
- Enhanced apoptosis markers in treated tissues.
These results highlight the compound's potential effectiveness as a treatment option for advanced prostate cancer .
作用机制
CDKI-83 通过抑制细胞周期蛋白依赖性激酶 9 (CDK9) 的活性发挥作用。CDK9 参与通过磷酸化 RNA 聚合酶 II 的 C 末端结构域来调控转录延伸。this compound 对 CDK9 的抑制导致 RNA 聚合酶 II 磷酸化减少,从而导致参与细胞增殖和存活的基因转录减少。 这最终会在癌细胞中诱导凋亡 .
相似化合物的比较
类似化合物
黄嘌呤类: 细胞周期蛋白依赖性激酶的另一种有效抑制剂,特别是 CDK9。
CDKI-83 的独特性
This compound 在对 CDK9 的高度特异性和效力方面是独一无二的,其抑制浓度为纳摩尔级。 这种特异性允许对 CDK9 进行靶向抑制,减少脱靶效应并增强其作为治疗剂的潜力 .
生物活性
CDKI-83 is a novel compound that has garnered attention for its potential as an anti-cancer agent through the inhibition of cyclin-dependent kinases (CDKs). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and implications for therapeutic development.
This compound primarily functions as a dual inhibitor of CDK1 and CDK9, which are critical regulators of the cell cycle and transcription, respectively. The compound exhibits potent inhibitory activity with a in the nanomolar range against CDK9, contributing to its anti-proliferative effects on cancer cells.
-
Induction of Apoptosis :
- In studies using A2780 human ovarian cancer cells, this compound has been shown to induce apoptosis as evidenced by increased levels of activated caspase-3 and Annexin V/PI double staining. This process is associated with the accumulation of cells in the sub-G1 phase of the cell cycle, indicating cell death .
- Cell Cycle Arrest :
- Transcriptional Regulation :
Efficacy in Cancer Cell Lines
This compound has demonstrated significant anti-proliferative effects across various human tumor cell lines:
Cell Line | GI(50) (µM) | Mechanism |
---|---|---|
A2780 | < 1 | Induction of apoptosis |
HCT116 | < 1 | Cell cycle arrest |
MDA-MB-231 | < 1 | Down-regulation of anti-apoptotic proteins |
The GI(50) values indicate that this compound effectively inhibits cell proliferation at concentrations below 1 µM in these models .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- In Vitro Studies : A comprehensive investigation revealed that this compound not only inhibited cell proliferation but also altered key signaling pathways involved in cell survival and apoptosis. The compound's ability to target both CDK1 and CDK9 positions it as a promising candidate for combination therapies .
- Selectivity Profile : Recent research has developed methods to quantify the selectivity and potency of various CDK inhibitors, including this compound. It was found that while many inhibitors exhibit broad activity profiles, this compound maintains a favorable selectivity for its intended targets within live cells .
Implications for Cancer Therapy
The dual inhibition mechanism exhibited by this compound suggests that it may be particularly effective in treating cancers characterized by dysregulated cell cycle control and transcriptional dysregulation. The ability to induce apoptosis while simultaneously halting cell cycle progression presents a multifaceted approach to cancer therapy.
属性
分子式 |
C21H23N7O3S2 |
---|---|
分子量 |
485.6 g/mol |
IUPAC 名称 |
4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-2-(4-methyl-3-morpholin-4-ylsulfonylanilino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H23N7O3S2/c1-13-4-5-16(10-17(13)33(29,30)28-6-8-31-9-7-28)26-20-24-12-15(11-22)18(27-20)19-14(2)25-21(23-3)32-19/h4-5,10,12H,6-9H2,1-3H3,(H,23,25)(H,24,26,27) |
InChI 键 |
SSEDQERECATUBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4 |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CDKI83; CDKI-83; CDKI 83. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。